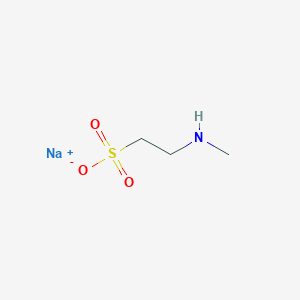

Sodium 2-(methylamino)ethanesulfonate

Description

Properties

IUPAC Name |

sodium;2-(methylamino)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S.Na/c1-4-2-3-8(5,6)7;/h4H,2-3H2,1H3,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDONKAYVYTWGY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029263 | |

| Record name | Sodium 2-(methylamino)ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanesulfonic acid, 2-(methylamino)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4316-74-9, 61791-42-2, 61791-43-3 | |

| Record name | Sodium methyltaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-(methylamino)-, N-coco acyl derivs., sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-(methylamino)-, N-tallow acyl derivs., sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-(methylamino)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-(methylamino)ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N-methyltaurinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanesulfonic acid, 2-(methylamino)-, N-coco acyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanesulfonic acid, 2-(methylamino)-, N-tallow acyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METHYLTAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXG7384HSN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium 2-(methylamino)ethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-(methylamino)ethanesulfonate, also known as sodium N-methyltaurinate, is an organic sodium salt that finds significant application in various scientific and industrial domains. Its utility as a biological buffer is particularly noteworthy, stemming from its ability to maintain pH stability in aqueous solutions, a critical requirement for numerous biochemical and cellular assays.[1] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination and visual representations of its application in a laboratory setting.

Chemical Identity and Structure

This compound is a derivative of taurine, characterized by a methyl group attached to the amino group.[1] The presence of a sulfonic acid group imparts high water solubility to the molecule.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | sodium;2-(methylamino)ethanesulfonate |

| CAS Number | 4316-74-9[2] |

| Molecular Formula | C₃H₈NNaO₃S[2] |

| SMILES | CNCCS(=O)(=O)[O-].[Na+] |

| InChI | InChI=1S/C3H9NO3S.Na/c1-4-2-3-8(5,6)7;/h4H,2-3H2,1H3,(H,5,6,7);/q;+1/p-1 |

| InChI Key | KKDONKAYVYTWGY-UHFFFAOYSA-M[2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in experimental design, and for understanding its behavior in various systems.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 161.16 g/mol [1] |

| Appearance | Colorless to light yellow liquid (for aqueous solutions)[3] |

| Melting Point | 172-176 °C[4] |

| Boiling Point | 493.73 °C at 101325 Pa[4] |

| Density | 1.21 g/cm³[4] |

| Water Solubility | 410 g/L at 20 °C[4] |

| pKa | 8.66 at 20 °C[4] |

| Vapor Pressure | 0 Pa at 25 °C[4] |

| LogP | -5.04[4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Determination of Melting Point

Objective: To determine the temperature range over which the solid form of this compound transitions to a liquid.

Methodology:

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range is reported as the range between these two temperatures.

Determination of Water Solubility

Objective: To quantify the maximum amount of this compound that can dissolve in water at a specific temperature.

Methodology:

-

A saturated solution of this compound is prepared by adding an excess amount of the solid to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 20 °C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

The undissolved solid is removed by filtration or centrifugation.

-

A known volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

-

The water is evaporated from the sample (e.g., in a drying oven at 105 °C) until a constant weight of the dissolved solid is obtained.

-

The solubility is calculated in grams per liter (g/L) of water.

Determination of pKa

Objective: To determine the acid dissociation constant of the methylamino group of this compound.

Methodology:

-

A standard solution of this compound is prepared in deionized water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) at a constant temperature (e.g., 20 °C).

-

The pH of the solution is monitored continuously using a calibrated pH meter as the acid is added incrementally.

-

A titration curve is generated by plotting the pH of the solution against the volume of acid added.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the methylamino groups have been protonated.

Applications in Research

This compound is primarily utilized as a buffering agent in a variety of biological assays and cell culture applications.[1] Its pKa of 8.66 makes it suitable for maintaining a stable pH in the physiological range. Research also suggests potential neuroprotective effects of taurine derivatives, indicating possible applications in neurological studies.[1]

The following diagram illustrates a typical experimental workflow where this compound is used as a buffer in an enzyme kinetics study.

Caption: Workflow for an enzyme kinetics experiment using this compound as a buffer.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[4] It is essential to handle this compound with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] Store in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Synthesis of Sodium 2-(methylamino)ethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Sodium 2-(methylamino)ethanesulfonate, also known as N-methyltaurine sodium salt. The information presented herein is intended for a technical audience and details various methodologies, including reaction conditions, reagents, and yields, to assist in the development and optimization of synthetic strategies.

Introduction

This compound (CAS 4316-74-9) is an organic compound with the molecular formula C₃H₈NNaO₃S. It is the sodium salt of N-methyltaurine, an aminosulfonic acid. This compound finds applications in various fields, including as an intermediate in the manufacture of surface-active agents and in biochemical research. This guide will explore four principal synthetic routes to this compound, providing detailed experimental protocols and comparative data where available.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct chemical routes. The most prominent pathways start from readily available precursors:

-

Reaction of Sodium 2-hydroxyethanesulfonate (Sodium Isethionate) with Methylamine: A common industrial method involving the nucleophilic substitution of the hydroxyl group.

-

Methylation of Taurine: Direct methylation of the primary amine group of taurine.

-

Reaction of Sodium 2-chloroethanesulfonate with Methylamine: A classic nucleophilic substitution reaction.

-

Direct Sulfonation of 2-(Methylamino)ethanol: Addition of a sulfonate group to the amino alcohol.

Each of these pathways offers distinct advantages and challenges in terms of reagent availability, reaction conditions, yield, and purity of the final product.

Pathway 1: From Sodium 2-hydroxyethanesulfonate and Methylamine

This method is a widely employed industrial process that involves the reaction of sodium isethionate with methylamine under elevated temperature and pressure, often in the presence of a base catalyst.

Reaction Scheme

Caption: Reaction of Sodium Isethionate with Methylamine.

Experimental Protocol

A detailed experimental procedure is described in East German Patent 84,394. The reaction involves treating a 50% aqueous solution of sodium 2-hydroxyethanesulfonate with a ten-fold molar excess of 40% aqueous methylamine in the presence of a significant amount of sodium hydroxide as a catalyst (0.37–0.89 molar equivalents).[1] The mixture is heated in an autoclave to achieve the desired reaction temperature and pressure.

Another patented method describes a process where the reagents are combined and heated at 205°C for 1.5 hours.[1] After the reaction, the excess amine is removed by distillation to yield the final product.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Sodium 2-hydroxyethanesulfonate, Methylamine | [1] |

| Catalyst | Sodium Hydroxide | [1] |

| Temperature | 205°C | [1] |

| Reaction Time | 1.5 hours | [1] |

| Yield | 98% (molar) | [1] |

| Purity | >95% | [1] |

Pathway 2: Methylation of Taurine

This pathway involves the direct N-methylation of taurine or its derivatives. The use of a protecting group on the amine, such as an acyl group, can facilitate the reaction, followed by deprotection.

Reaction Scheme

Caption: Methylation of Taurine followed by neutralization.

Experimental Protocol

A two-step procedure can be employed, starting with the acylation of taurine, followed by methylation.

Step 1: N-Acylation of Sodium Taurate

-

In a 500 mL three-necked flask equipped with a stirrer, dropping funnel, and pH meter, add 150 g (0.25 moles) of a 33% aqueous solution of sodium taurate.

-

Add 80 g of acetone and stir to create a homogeneous mixture.

-

Cool the mixture to below 10°C using an ice bath.

-

Slowly and uniformly add 55 g (0.2 moles) of palmitoyl chloride through the dropping funnel.

-

Simultaneously, add a 50% aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10. The addition should take approximately 1 hour.

-

Filter the solid product, wash with acetone, and dry to obtain white, powdery sodium N-palmitoyl taurate.

Step 2: Methylation of N-Acylated Taurate and Deprotection (Hydrolysis)

-

In a 500 mL three-necked flask, dissolve 39 g (0.1 mole) of sodium N-palmitoyl taurate in 150 mL of water.

-

Add 50 mL of 30% sodium hydroxide solution and cool the mixture to below 10°C.

-

Slowly add 15 g (0.12 moles) of dimethyl sulfate dropwise.

-

After the addition, continue the reaction for 1 hour.

-

Acidify the reaction mixture to a pH of 2-3 with sulfuric acid.

-

Filter the precipitated solid, wash it with water, and dry to obtain N-palmitoyl-N-methyltaurine as a white powder.

-

Subsequent hydrolysis of the acyl group (not detailed in the source) would be required to yield 2-(methylamino)ethanesulfonic acid, which can then be neutralized with sodium hydroxide.

Quantitative Data

| Step | Parameter | Value |

| 1. N-Acylation | Starting Material | Sodium Taurate, Palmitoyl Chloride |

| Yield | ~80% (for Sodium N-palmitoyl taurate) | |

| 2. Methylation | Starting Material | Sodium N-palmitoyl taurate, Dimethyl Sulfate |

| Yield | ~90% (for N-palmitoyl-N-methyltaurine) |

Pathway 3: From Sodium 2-chloroethanesulfonate and Methylamine

This pathway follows a straightforward nucleophilic substitution mechanism where the chlorine atom is displaced by methylamine.

Reaction Scheme

Caption: Reaction of Sodium 2-chloroethanesulfonate with Methylamine.

Experimental Protocol

An analogous procedure for the reaction of a chloro-substituted acid with methylamine is described for the synthesis of methyliminodiacetic acid. This can be adapted for the synthesis of this compound.

-

Prepare a solution of sodium 2-chloroethanesulfonate in water.

-

Cool the solution in an ice water bath.

-

Slowly add an aqueous solution of methylamine while keeping the temperature below 50°C. The reaction is exothermic.

-

After the addition is complete, allow the solution to stand for a sufficient time (e.g., two hours) to complete the reaction.

-

The product can then be isolated from the reaction mixture, potentially through crystallization after removal of water.

A historical synthesis of N-methyltaurine involved the reaction of the silver salt of 2-chloroethanesulfonic acid with methylamine. A more practical modification of this is the use of the sodium salt.[2]

Quantitative Data

Pathway 4: Direct Sulfonation of 2-(Methylamino)ethanol

This method involves the direct introduction of a sulfonic acid group onto the 2-(methylamino)ethanol molecule, followed by neutralization.

Reaction Scheme

Caption: Direct Sulfonation of 2-(Methylamino)ethanol.

Experimental Protocol

The synthesis of taurine (2-aminoethanesulfonic acid) from ethanolamine provides a model for this pathway. The process involves two main steps: esterification with a sulfating agent followed by sulfonation.

-

Esterification: React 2-(methylamino)ethanol with a sulfonating agent such as sulfuric acid or chlorosulfonic acid. This reaction is typically exothermic and requires cooling to control the temperature. This step forms an intermediate ester.

-

Sulfonation: The intermediate ester is then reacted with a source of sulfite, such as sodium sulfite, to form the sulfonic acid. This reaction is generally carried out at an elevated temperature (e.g., 80°C) for several hours.

-

Neutralization: The resulting 2-(methylamino)ethanesulfonic acid is then neutralized with sodium hydroxide to yield the final sodium salt.

The sulfonation can also be achieved using sulfur trioxide or its complexes (e.g., with pyridine or dioxane) to moderate its reactivity.[3]

Quantitative Data

Specific yield and purity data for the direct sulfonation of 2-(methylamino)ethanol are not well-documented in the readily available literature. The synthesis of taurine via a similar route showed a conversion of 65.51% in the sulfonation step, with a final purified yield of 25.57% for the overall process.[4] It is expected that the yields for the N-methylated analogue would be in a similar range, subject to optimization.

Summary of Synthesis Pathways

| Pathway | Starting Materials | Key Reagents/Conditions | Reported Yield | Advantages | Disadvantages |

| 1 | Sodium 2-hydroxyethanesulfonate, Methylamine | NaOH, High T/P | Up to 98% | High yield, suitable for industrial scale | Requires high pressure and temperature equipment |

| 2 | Taurine | Methylating agent (e.g., Dimethyl Sulfate), Base | High (for intermediate steps) | Milder conditions than Pathway 1 | Multi-step process, may require protecting groups |

| 3 | Sodium 2-chloroethanesulfonate, Methylamine | Heat | Moderate to High (expected) | Simple nucleophilic substitution | Starting material may be less common than isethionate |

| 4 | 2-(Methylamino)ethanol | Sulfonating agent (e.g., SO₃, H₂SO₄), Sodium Sulfite | Moderate (expected based on taurine synthesis) | Utilizes a readily available starting material | Can have moderate yields and require careful control of exothermic reactions |

Conclusion

The synthesis of this compound can be accomplished through a variety of pathways, each with its own set of advantages and challenges. For large-scale industrial production, the reaction of sodium isethionate with methylamine appears to be the most efficient method, offering high yields. For laboratory-scale synthesis, the methylation of taurine provides a viable alternative with milder reaction conditions, although it may involve more steps. The routes starting from sodium 2-chloroethanesulfonate and the direct sulfonation of 2-(methylamino)ethanol are also feasible but may require further optimization to achieve high yields and purity. The choice of the optimal synthesis pathway will depend on factors such as the desired scale of production, available equipment, cost of starting materials, and purity requirements.

References

- 1. US7208599B2 - Preparation of substituted alkanesulfonates from 2-hydroxyalkanesulfonates - Google Patents [patents.google.com]

- 2. parchem.com [parchem.com]

- 3. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

N-Methyltaurine and Its Derivatives: A Technical Guide to Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyltaurine (NMT), a naturally occurring aminosulfonic acid found predominantly in red algae, is emerging as a molecule of significant interest in the fields of biomedical research and drug development.[1] Structurally similar to the ubiquitous taurine, NMT exhibits distinct biological activities, most notably as a potent cytoprotective agent.[2] This technical guide provides a comprehensive overview of the biological significance of N-methyltaurine and its derivatives, with a focus on its anti-atrophic effects in skeletal muscle. This document details its pharmacokinetic profile, transport mechanisms, and known signaling pathways. Furthermore, it includes in-depth experimental protocols and quantitative data to support further research and development. While the primary focus of current research is on NMT, this guide also touches upon the synthesis and potential biological roles of its derivatives, an area ripe for future exploration.

Introduction

N-methyltaurine (2-methylaminoethanesulfonic acid) is a derivative of taurine, one of the most abundant free amino acids in mammals, which plays crucial roles in a multitude of physiological processes including osmoregulation, antioxidation, and neuromodulation.[2][3] NMT is naturally synthesized in certain marine organisms, such as red algae, through the methylation of taurine.[1] Its structural similarity to taurine has prompted investigations into its own biological functions, revealing a promising profile as a cytoprotective agent, particularly in the context of skeletal muscle atrophy.[2][4] This guide aims to consolidate the current scientific knowledge on N-methyltaurine and its derivatives to serve as a valuable resource for researchers and professionals in drug discovery and development.

Pharmacokinetics and Cellular Transport

Bioavailability and Distribution

Studies in mice have demonstrated that orally administered N-methyltaurine exhibits high bioavailability.[5] At a dose of 0.5 mg/kg body weight, the oral bioavailability of NMT was found to be 96.1% compared to intravenous administration.[5] Following absorption, NMT is distributed to various tissues, including the liver, kidney, heart, brain, and skeletal muscles.[5] Notably, the concentration of NMT in tissues can be 10 to 100 times higher than its serum concentration, suggesting an efficient cellular uptake mechanism.

Cellular Uptake Mechanisms

The cellular uptake of N-methyltaurine is believed to be primarily mediated by the taurine transporter (TauT), encoded by the SLC6A6 gene. This is supported by evidence that NMT inhibits taurine uptake in brain slices, indicating a shared transport mechanism. TauT is a sodium- and chloride-dependent transporter responsible for the cellular accumulation of taurine against its concentration gradient. While direct kinetic parameters for NMT transport are not yet fully elucidated, the high tissue-to-serum concentration ratio of NMT suggests it is an efficient substrate for TauT.

Table 1: Pharmacokinetic Parameters of N-Methyltaurine in Mice

| Parameter | Value | Administration Details | Reference |

| Oral Bioavailability | 96.1% | 0.5 mg/kg p.o. vs. i.v. | [5] |

| Oral Bioavailability | 58% | 5 mg/kg p.o. vs. i.v. | |

| AUC (i.v.) | 54.0 ± 3.6 min·µg/mL | 0.5 mg/kg | |

| AUC (p.o.) | 51.9 ± 4.1 min·µg/mL | 0.5 mg/kg | |

| AUC (p.o.) | 315 ± 27.9 min·µg/mL | 5 mg/kg | [3] |

Biological Significance: Cytoprotection and Anti-Muscle Atrophy Effects

The most well-documented biological effect of N-methyltaurine is its ability to protect cells from stress, particularly its potent anti-atrophic effects on skeletal muscle.[4][5]

Attenuation of Glucocorticoid-Induced Muscle Atrophy

Glucocorticoids, such as dexamethasone, are known to induce skeletal muscle atrophy by increasing protein degradation and decreasing protein synthesis. N-methyltaurine has been shown to effectively counteract these effects both in vitro and in vivo.[5]

-

In Vitro Studies: In cultured C2C12 myotubes, treatment with 20 mM N-methyltaurine prevented the dexamethasone-induced reduction in myotube diameter.[3][5]

-

In Vivo Studies: Oral administration of 0.5% N-methyltaurine in the drinking water of mice attenuated the dexamethasone-induced loss of body weight and the wet weight of the tibial anterior and gastrocnemius muscles.[3][5]

Table 2: Effect of N-Methyltaurine on Dexamethasone-Induced Muscle Atrophy

| Model | Treatment | Key Findings | Reference |

| In Vitro (C2C12 myotubes) | 50 µM Dexamethasone | Significant reduction in myotube diameter | [2] |

| 50 µM Dexamethasone + 20 mM NMT | Prevention of myotube diameter reduction | [5] | |

| In Vivo (Mice) | Dexamethasone (10 mg/kg/day, i.p.) | Decreased body weight and muscle mass | [5] |

| Dexamethasone + 0.5% NMT in drinking water | Attenuated decrease in body weight and muscle mass | [5] |

Proposed Mechanisms of Action

The precise signaling pathways through which N-methyltaurine exerts its cytoprotective and anti-atrophic effects are still under investigation. However, it has been demonstrated that its mechanism is distinct from the inhibition of the major muscle-specific E3 ubiquitin ligases, Atrogin-1 and MuRF1, which are key players in muscle protein degradation.[4][5] This suggests that NMT acts on alternative or parallel pathways to protect muscle cells.

Given its structural similarity to taurine, it is hypothesized that N-methyltaurine may share some of its cytoprotective mechanisms, which include:

-

Osmoregulation: Acting as an organic osmolyte to maintain cell volume and integrity under stress conditions.[1]

-

Antioxidant Properties: While direct radical scavenging activity is debated, taurine is known to bolster endogenous antioxidant defense systems, potentially through the activation of the Nrf2 signaling pathway.[4] NMT may possess similar indirect antioxidant capabilities.

-

Anti-inflammatory Effects: Taurine has well-documented anti-inflammatory properties, and it is plausible that NMT shares this activity.[4]

Caption: Hypothesized cytoprotective pathway of N-Methyltaurine against muscle atrophy.

N-Methyltaurine Derivatives

While research has predominantly focused on N-methyltaurine itself, its derivatives represent a potential area for the development of novel therapeutic agents.

N-Acyl-N-methyltaurines

N-acyl-N-methyltaurines, also known as methyl taurates, are synthesized by the acylation of N-methyltaurine with fatty acids.[6] These derivatives are primarily utilized in the cosmetics and personal care industries as mild anionic surfactants due to their excellent foaming properties and skin compatibility.[6]

Potential Biological Significance of Derivatives

A study on the related N-acyl taurines (NATs), which are not N-methylated, has revealed their role as endogenous lipid messengers that improve glucose homeostasis.[7] This finding suggests that acylation of the amino group of taurine and its derivatives can lead to compounds with significant biological activities. It is plausible that N-acyl-N-methyltaurines could also possess interesting pharmacological properties beyond their surfactant capabilities, warranting further investigation into their potential cytoprotective, metabolic, or anti-inflammatory effects.

Caption: Logical flow from N-methyltaurine to its derivatives with potential applications.

Experimental Protocols

Quantification of N-Methyltaurine in Biological Samples by HPLC

This protocol is adapted from the method described by Nguyen et al. (2020).[3]

-

Sample Preparation:

-

Mix plasma samples with an equal volume of 5% sulfosalicylic acid (SSA) containing 0.1 mM sarcosine as an internal standard.

-

Homogenize tissue samples in 10 volumes of 5% SSA with the internal standard.

-

Centrifuge the samples and filter the supernatant through a 0.45 µm filter.

-

Neutralize the supernatant with NaHCO₃.

-

-

Derivatization:

-

Add an equal volume of o-phthalaldehyde (OPA) reagent to the sample and incubate for 1 minute at room temperature to derivatize primary amines.

-

Add one volume of 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) reagent and incubate for an additional minute to derivatize the secondary amine of NMT.

-

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a fluorescence detector.

-

Separate the analytes on a C18 column using a suitable gradient elution.

-

Detect the fluorescent derivatives.

-

Caption: Workflow for the quantification of N-methyltaurine in biological samples.

In Vitro Dexamethasone-Induced Muscle Atrophy Model

This protocol is based on the methodology used in the study of NMT's anti-atrophic effects.[2][3]

-

Cell Culture and Differentiation:

-

Culture C2C12 mouse myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Induce differentiation into myotubes by switching the culture medium to DMEM containing 2% horse serum for 5-7 days.

-

-

Dexamethasone Treatment and NMT Co-incubation:

-

Treat the differentiated myotubes with 50 µM dexamethasone to induce atrophy.

-

For the treatment group, co-incubate the myotubes with 50 µM dexamethasone and 20 mM N-methyltaurine.

-

Incubate the cells for 24 hours.

-

-

Analysis of Myotube Atrophy:

-

Measure the diameter of the myotubes from microscopic images to quantify the extent of atrophy.

-

Further analysis can include protein synthesis assays and gene expression analysis of atrophy-related markers.

-

Conclusion and Future Directions

N-methyltaurine has demonstrated significant potential as a cytoprotective agent, with compelling evidence for its anti-atrophic effects in skeletal muscle. Its high oral bioavailability and efficient cellular uptake make it an attractive candidate for further development as a therapeutic agent for muscle wasting conditions. While its mechanism of action appears to be distinct from the inhibition of key E3 ubiquitin ligases, the precise signaling pathways remain to be fully elucidated. Future research should focus on identifying the molecular targets of N-methyltaurine and delineating the signaling cascades responsible for its protective effects.

Furthermore, the biological significance of N-methyltaurine derivatives is a largely unexplored area. Given the precedent set by N-acyl taurines as bioactive lipid messengers, a systematic investigation into the pharmacological properties of N-acyl-N-methyltaurines and other derivatives is warranted. Such studies could unveil novel therapeutic applications for this versatile class of molecules, expanding their utility beyond their current use as surfactants. The synthesis and screening of a library of N-methyltaurine derivatives for various biological activities could open new avenues in drug discovery for a range of pathological conditions.

References

- 1. Taurine: the appeal of a safe amino acid for skeletal muscle disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-Methyltaurine - Wikipedia [en.wikipedia.org]

- 7. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Methylamino Ethanesulfonic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of methylamino ethanesulfonic acids, with a primary focus on the most prominent member of this class, N-methyltaurine. It details the initial identification of N-methyltaurine in natural sources and its first chemical synthesis in the late 19th century. This document outlines key experimental protocols for its synthesis, presents its physicochemical properties in a structured format, and explores its known biological activities, particularly its cytoprotective effects against muscle atrophy. Furthermore, this guide delves into the current understanding of the signaling pathways modulated by N-methyltaurine and includes detailed visualizations to aid in comprehension.

Introduction

Methylamino ethanesulfonic acids are a class of organic compounds characterized by a methylamino group attached to an ethanesulfonic acid backbone. The most well-studied compound in this class is 2-(methylamino)ethanesulfonic acid, commonly known as N-methyltaurine.[1] Initially discovered in nature, N-methyltaurine has garnered significant interest due to its diverse applications, ranging from its use as a key component in the synthesis of mild surfactants to its emerging role as a bioactive molecule with therapeutic potential.[1][2] This guide aims to provide a detailed account of the scientific journey of these compounds, from their discovery to our current understanding of their biological functions, to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

History and Discovery

The history of methylamino ethanesulfonic acids is intrinsically linked to the discovery and synthesis of N-methyltaurine.

First Synthesis

The first documented chemical synthesis of N-methyltaurine was reported in 1878 by E. Dittrich.[2] The synthesis involved the reaction of methylamine with the silver salt of 2-chloroethanesulfonic acid.[1] This early work laid the foundation for future investigations into the chemical properties and potential applications of this novel compound.

Natural Occurrence

Decades after its initial synthesis, N-methyltaurine was identified as a naturally occurring compound. It is found in various marine organisms, most notably in red algae , where it is formed through the methylation of taurine.[1][3] Its presence has been confirmed in species such as Liagora distenta, Pterocladia pinnata, Gelidium amansii, and Laurencia intermedia.[3] N-methyltaurine also serves as a dominant osmolyte in vestimentiferan tubeworms found near hydrothermal vents and cold seeps.[4]

Industrial Development

The industrial significance of N-methyltaurine grew with the development of tauride surfactants by I.G. Farben in Germany.[5] These mild anionic surfactants, which are amides formed from N-methyltaurine and long-chain carboxylic acids, proved to be effective cleaning agents with good skin compatibility, leading to their use in textiles and cosmetics.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of methylamino ethanesulfonic acids is crucial for their application in research and development. The properties of N-methyltaurine and its sodium salt are summarized in the tables below.

Table 1: Physicochemical Properties of N-Methyltaurine

| Property | Value | Reference |

| CAS Number | 107-68-6 | [1] |

| Molecular Formula | C₃H₉NO₃S | [1] |

| Molecular Weight | 139.17 g/mol | [1] |

| Appearance | White powdery solid | [1] |

| Melting Point | 241-242 °C | [5] |

| Solubility | Freely soluble in water; Insoluble in alcohol and ether | [5] |

Table 2: Physicochemical Properties of Sodium N-methyltaurate

| Property | Value | Reference |

| CAS Number | 4316-74-9 | [5] |

| Molecular Formula | C₃H₈NNaO₃S | [5] |

| Molecular Weight | 161.16 g/mol | [5] |

| Appearance | Available as a 34-36% aqueous solution | [6] |

| Density (of 35% aq. soln) | d⁴²⁵ 1.21 | [5] |

Experimental Protocols for Synthesis

Several methods for the synthesis of N-methyltaurine have been developed since its initial preparation in 1878. The two most common industrial methods are the reaction of sodium isethionate with methylamine and the methylation of taurine or its derivatives.[7]

Synthesis via N-Acylation and Methylation of Taurine

This two-step protocol involves the acylation of taurine followed by methylation and subsequent hydrolysis of the acyl group.

Step 1: Synthesis of Sodium N-Palmitoyl Taurate [7]

-

In a 500 mL three-necked flask equipped with a stirrer, dropping funnel, and pH meter, add 150 g (0.25 moles) of a 33% aqueous solution of sodium taurate.

-

Add 80 g of acetone and stir to create a homogeneous mixture.

-

Cool the mixture to below 10°C using an ice bath.

-

Slowly and uniformly add 55 g (0.2 moles) of palmitoyl chloride through the dropping funnel.

-

Simultaneously, add a 50% aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10. The addition should take approximately 1 hour.

-

After the addition is complete, allow the reaction to proceed at 20-30°C for 2 hours, ensuring the pH remains between 9 and 10.

-

Store the resulting white paste in a refrigerator overnight.

-

Filter the solid product, wash with acetone, and dry to obtain white, powdery sodium N-palmitoyl taurate. (Expected yield: ~80%)

Step 2: Methylation of Sodium N-Palmitoyl Taurate and Hydrolysis [7][8]

-

In a 500 mL three-necked flask, dissolve 39 g (0.1 mole) of sodium N-palmitoyl taurate in 150 mL of water.

-

Add 50 mL of 30% sodium hydroxide solution and cool the mixture to below 10°C.

-

Slowly add 15 g (0.12 moles) of dimethyl sulfate dropwise.

-

After the addition, continue the reaction for 1 hour.

-

Acidify the reaction mixture to a pH of 2-3 with sulfuric acid.

-

Filter the precipitated solid, wash it with water, and dry to obtain N-palmitoyl-N-methyltaurine as a white powder. (Expected yield: ~90%)

-

The final step to obtain free N-methyltaurine involves the hydrolysis of the N-palmitoyl group, for example, by heating with a strong acid or base, followed by neutralization and purification.

Synthesis from Sodium Isethionate and Methylamine

This is a common industrial method that involves the reaction of sodium isethionate with methylamine under elevated temperature and pressure.[7][8] While specific, detailed, peer-reviewed protocols are less accessible, patent literature describes this process generally involving heating an aqueous solution of sodium isethionate and methylamine in an autoclave. The reaction conditions, such as temperature (150-300°C) and pressure (10-25 MPa), are critical for achieving high yields (85-95%).[7][8]

Biological Activity and Signaling Pathways

Recent research has highlighted the biological activities of N-methyltaurine, particularly its cytoprotective effects.

Attenuation of Muscle Atrophy

N-methyltaurine has been shown to attenuate glucocorticoid-induced skeletal muscle atrophy.[3] In a study using a mouse model, oral administration of N-methyltaurine partially reversed skeletal muscle atrophy caused by dexamethasone.[3] This protective effect was also observed in vitro in C2C12 myotube cultures.[5]

Table 3: In Vivo Effect of N-Methyltaurine on Dexamethasone-Induced Muscle Atrophy in Mice

| Treatment Group | Change in Body Weight | Tibial Anterior Muscle Weight | Gastrocnemius Muscle Weight | Reference |

| Control | - | - | - | [9] |

| Dexamethasone (Dex) | Decreased | Decreased | Decreased | [9] |

| Dex + 0.5% NMT in drinking water | Attenuated decrease | Attenuated decrease | Attenuated decrease | [9] |

Signaling Pathways

The precise signaling pathways underlying the cytoprotective effects of N-methyltaurine are still under investigation. However, it has been demonstrated that its mechanism of action in preventing muscle atrophy is distinct from some known pathways.

Interestingly, N-methyltaurine does not appear to act by downregulating the muscle-specific E3 ubiquitin ligases, Atrogin-1 and MuRF1, which are key mediators of muscle protein degradation and are typically upregulated during atrophy.[3][5] This suggests that N-methyltaurine's protective effects are not mediated by the inhibition of this major proteolytic pathway.[7]

It is hypothesized that, similar to its parent compound taurine, N-methyltaurine may exert its cytoprotective effects through mechanisms such as:

-

Osmoregulation: Acting as an organic osmolyte to maintain cell volume and integrity under stress conditions.[7]

-

Antioxidant Properties: Potentially bolstering the endogenous antioxidant defense systems.[7]

-

Anti-inflammatory Effects: Possessing anti-inflammatory properties.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. N-Methyltaurine - Wikipedia [en.wikipedia.org]

- 3. In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. CN102875422A - New synthesis method of N-acyl-N-methyltaurine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activities of Sodium 2-(methylamino)ethanesulfonate (N-methyltaurine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-(methylamino)ethanesulfonate, also known as N-methyltaurine (NMT), is an aminosulfonic acid and a derivative of the ubiquitous taurine.[1] Structurally, it is characterized by a methyl group attached to the amine group of taurine.[2] While taurine is one of the most abundant free amino acids in mammals, involved in a multitude of physiological processes, N-methyltaurine is found naturally in specific organisms like red algae.[1][2] Its sodium salt form is a white, water-soluble, powdery solid.[1]

This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Anti-Muscle Atrophy Effects

One of the most significant, experimentally demonstrated biological activities of N-methyltaurine is its protective effect against skeletal muscle atrophy.[3] Studies have shown that NMT can attenuate muscle atrophy induced by glucocorticoids, such as dexamethasone, which are known to cause muscle wasting as a side effect.[3][4]

Quantitative Data

The cytoprotective effects of N-methyltaurine against dexamethasone-induced muscle atrophy have been quantified in both in vitro and in vivo models.[3][4]

Table 1: In Vitro Effect of N-methyltaurine on Dexamethasone-Induced Myotube Atrophy

| Cell Line | Treatment | N-methyltaurine Conc. | Outcome | Reference |

|---|

| C2C12 Myotubes | Dexamethasone (Dex) | 20 mM | Prevented the decline in myotube width induced by Dex. |[3] |

Table 2: In Vivo Effect of N-methyltaurine on Dexamethasone-Induced Muscle Atrophy in Mice

| Animal Model | Administration | N-methyltaurine Dose | Outcome | Reference |

|---|

| Mice | 0.5% NMT in drinking water | Not specified | Attenuated the reduction in muscle mass of the tibial anterior and gastrocnemius muscles caused by dexamethasone. |[3][4] |

Experimental Protocol: In Vitro Muscle Atrophy Assay

The following protocol outlines the methodology used to investigate the anti-atrophic effects of N-methyltaurine on C2C12 myotubes.[2]

-

Cell Culture and Differentiation:

-

C2C12 mouse myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

To induce differentiation into myotubes, the culture medium is switched to DMEM containing 2% horse serum for one week.[2]

-

-

Treatment:

-

Differentiated myotubes are treated with dexamethasone to induce atrophy.

-

A concurrent treatment group is exposed to both dexamethasone and 20 mM N-methyltaurine.[3]

-

-

Analysis:

-

After a 24-hour treatment period, the width of the myotubes is measured to assess the degree of atrophy.

-

A comparison is made between the control, dexamethasone-only, and dexamethasone with N-methyltaurine groups.[3]

-

Visualization: Experimental Workflow

Role as an Organic Osmolyte

N-methyltaurine has been identified as a dominant organic osmolyte in certain marine invertebrates, particularly vestimentiferan tubeworms living in deep-sea environments like cold hydrocarbon seeps.[5][6] Organic osmolytes are solutes that play a crucial role in regulating cell volume and maintaining cell function in the face of osmotic stress.[5][7] The accumulation of NMT in these organisms suggests it is critical for their survival in high-pressure and chemically unique environments.[6]

Quantitative Data

Table 3: Concentration of N-methyltaurine in Vestimentiferan Tubeworms

| Species | Habitat | N-methyltaurine Conc. (mmol/kg wet wt) | Reference |

|---|---|---|---|

| Lamellibrachia sp. | Cold hydrocarbon seeps (540 m) | 209-252 | [6][7] |

| Lamellibrachia barhami | Bathyal tectonic seeps (1800-2000 m) | 209-252 |[6][7] |

Potential Neuroprotective and Neuromodulatory Roles

While direct research into the neuroprotective effects of N-methyltaurine is limited, its structural similarity to taurine allows for informed hypotheses. Taurine exhibits a wide range of neuroprotective mechanisms in the central nervous system (CNS).[8] It is plausible that N-methyltaurine shares some of these properties.

Potential neuroprotective activities, based on taurine studies, include:

-

Modulation of Neuronal Excitability: Taurine can bind to GABAA and glycine receptors, leading to hyperpolarization of neurons and a decrease in excitability.[9][10]

-

Calcium Homeostasis: Taurine helps maintain calcium homeostasis by inhibiting L-, P/Q-, and N-type voltage-gated calcium channels and preventing Ca2+ influx through NMDA receptors.[8] This action is crucial for preventing glutamate-induced excitotoxicity.[8][10]

-

Osmoregulation and Anti-inflammatory Effects within the CNS.[8]

Visualization: Potential Neuroprotective Signaling Pathway

The following diagram illustrates the proposed mechanism by which taurine (and potentially N-methyltaurine) may protect neurons from glutamate excitotoxicity.

Other Potential Biological Activities

-

Buffering Agent: this compound is utilized in biochemical research as a biological buffer to maintain stable pH in solutions, which is crucial for studies involving enzymes and other pH-sensitive biomolecules.[11]

-

Sperm Motility: N-methyltaurine has been identified as a metabolite that can maintain hamster sperm motility at a minimum effective concentration of 10 μM.[12]

-

Anti-inflammatory Properties: Taurine is known to exert anti-inflammatory effects by reacting with hypochlorous acid (HOCl) at sites of inflammation to produce taurine chloramine (TauCl), a less toxic and anti-inflammatory compound.[13][14] Given its structural similarity, N-methyltaurine may have the potential to undergo similar reactions, though this has not been directly demonstrated.

Conclusion

This compound (N-methyltaurine) is a bioactive compound with demonstrated cytoprotective efficacy, particularly in the context of glucocorticoid-induced muscle atrophy.[3][4] Its established role as a significant organic osmolyte in certain species highlights its importance in cellular volume regulation.[6] While further research is required, its structural relationship to taurine suggests a strong potential for neuroprotective, neuromodulatory, and anti-inflammatory activities.[2][11] For drug development professionals, N-methyltaurine represents a promising candidate for conditions involving muscle wasting, and its other potential biological functions warrant deeper investigation.[2]

References

- 1. N-Methyltaurine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Hypotaurine, N-methyltaurine, taurine, and glycine betaine as dominant osmolytes of vestimentiferan tubeworms from hydrothermal vents and cold seeps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.uchicago.edu [journals.uchicago.edu]

- 8. mdpi.com [mdpi.com]

- 9. Taurine Supplementation as a Neuroprotective Strategy upon Brain Dysfunction in Metabolic Syndrome and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Taurine and Astrocytes: A Homeostatic and Neuroprotective Relationship [frontiersin.org]

- 11. Buy this compound | 61791-42-2 [smolecule.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Taurine and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Taurine chloramine produced from taurine under inflammation provides anti-inflammatory and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Thermal Stability of Sodium 2-(methylamino)ethanesulfonate: A Thermogravimetric Analysis Guide

For Immediate Release

This technical guide offers an in-depth exploration of the thermal stability of Sodium 2-(methylamino)ethanesulfonate, a compound of interest in pharmaceutical and chemical research. The following sections detail a standardized, albeit hypothetical, protocol for thermogravimetric analysis (TGA) of this compound, present a plausible dataset, and outline the experimental workflow. This document is intended for researchers, scientists, and drug development professionals seeking to understand the thermal decomposition characteristics of this and similar organic salts.

Disclaimer: The experimental data presented in this guide is hypothetical and intended for illustrative purposes. Currently, there is a lack of publicly available, specific TGA data for this compound. The presented protocol and data are based on established principles of thermogravimetric analysis for organic salts.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is crucial for determining the thermal stability, decomposition profile, and composition of materials.[2] By precisely monitoring mass loss, researchers can identify the temperatures at which a substance degrades, providing critical information for drug formulation, storage, and processing.[3]

Hypothetical Experimental Protocol

A detailed methodology for conducting the thermogravimetric analysis of this compound is outlined below. This protocol is designed to ensure reproducibility and accuracy of the results.

2.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of a linear heating rate is required. The instrument should also have a system for controlling the atmosphere around the sample.

2.2. Sample Preparation

A small quantity (5-10 mg) of high-purity, dry this compound powder is accurately weighed and placed in an inert sample pan, typically made of alumina or platinum.

2.3. TGA Parameters

The following experimental parameters are proposed for the analysis:

| Parameter | Value |

| Heating Rate | 10 °C/min |

| Temperature Range | 25 °C to 600 °C |

| Atmosphere | Nitrogen (Inert) |

| Flow Rate | 20 mL/min |

| Sample Pan | Alumina |

| Sample Mass | Approximately 5 mg |

Data Presentation: Hypothetical Thermal Decomposition Profile

The following table summarizes the hypothetical quantitative data obtained from the TGA of this compound. The data indicates a multi-stage decomposition process.

| Temperature Range (°C) | Mass Loss (%) | Description of Decomposition Stage |

| 25 - 150 | ~ 1.5% | Initial mass loss attributed to the removal of adsorbed water or volatile impurities. |

| 250 - 350 | ~ 35% | Onset of significant thermal decomposition, likely involving the loss of the methylamino group. |

| 350 - 500 | ~ 40% | Continued degradation of the organic backbone and the sulfonate group. |

| > 500 | - | Formation of a stable inorganic residue. |

| Final Residue at 600 °C | ~ 23.5% | Primarily composed of sodium sulfide or sodium sulfate. |

Mandatory Visualization

4.1. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the thermogravimetric analysis experiment for this compound.

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Interpretation of Results

The hypothetical TGA curve would likely show an initial slight mass loss corresponding to the desorption of moisture. The major decomposition events are anticipated to occur in distinct stages. The first significant mass loss, commencing around 250 °C, can be attributed to the cleavage of the less stable organic functionalities. The subsequent mass loss at higher temperatures would correspond to the breakdown of the more thermally robust parts of the molecule, ultimately leaving a stable inorganic residue.

Conclusion

This technical guide provides a comprehensive, though hypothetical, framework for assessing the thermal stability of this compound using thermogravimetric analysis. The detailed experimental protocol, structured data presentation, and clear workflow visualization offer a valuable resource for researchers in the field. The insights gained from such an analysis are critical for understanding the material's behavior at elevated temperatures, informing its handling, storage, and application in various developmental processes. Further experimental studies are warranted to validate the hypothetical data presented herein.

References

Solubility profile of Sodium 2-(methylamino)ethanesulfonate in various solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Sodium 2-(methylamino)ethanesulfonate, also known as Sodium N-methyltaurinate. The document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction

This compound (CAS Number: 4316-74-9) is an organic compound characterized by a sulfonic acid group and a methylamino group.[1] This structure contributes to its notable solubility in aqueous solutions and makes it a subject of interest in various scientific fields.[1] It is recognized for its utility as a buffering agent in biochemical assays and cell cultures due to its ability to maintain pH stability.[1] Furthermore, its specific methylation at the amino group is suggested to enhance its solubility and functional properties compared to similar compounds.[1] Understanding the solubility of this compound in a range of solvents is critical for its application in pharmaceutical formulations, material science, and biochemical research.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been characterized in water and a limited number of organic solvents. The available data, both quantitative and qualitative, are summarized in the table below for easy comparison.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Water | Protic | 410 g/L | 20 |

| Dimethyl Sulfoxide (DMSO) | Aprotic | Sparingly Soluble | Not Specified |

| Methanol | Protic, Alcohol | Slightly Soluble | Not Specified |

Data compiled from available chemical supplier information and safety data sheets.

Experimental Protocol for Solubility Determination

The following is a generalized, robust methodology for determining the equilibrium solubility of a compound like this compound in various solvents. This protocol is adapted from established methods for organic salts.[2][3]

3.1. Materials

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide) of analytical grade

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, gravimetric analysis equipment)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: The vials are to be agitated at a constant temperature for a predetermined period to ensure equilibrium is reached. Preliminary experiments are recommended to determine the optimal equilibration time; stirring for 24 to 72 hours is a common practice.[2][3]

-

Phase Separation: After equilibration, the suspension should be allowed to settle. Subsequently, the samples are centrifuged to separate the solid phase from the saturated solution.

-

Sample Extraction and Dilution: A known volume of the clear supernatant is carefully extracted using a pipette, ensuring no solid particles are transferred. The extracted solution is then filtered through a syringe filter. A precise dilution of the filtrate is prepared using the same solvent to bring the concentration within the working range of the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

This guide provides the currently available information on the solubility of this compound and a detailed protocol for further experimental determination. For drug development and research applications, it is highly recommended to perform solubility studies in a wider range of pharmaceutically and industrially relevant solvents to build a comprehensive solubility profile.

References

Methodological & Application

Application Notes and Protocols for Sodium 2-(methylamino)ethanesulfonate as a Biological Buffer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-(methylamino)ethanesulfonate, also known as N-methyltaurine sodium salt, is an aminosulfonic acid derivative with potential applications as a biological buffer. Structurally similar to taurine, it is a zwitterionic compound at physiological pH, characterized by a sulfonic acid group and a secondary amine.[1] Its high water solubility and pKa in the slightly alkaline range make it a candidate for various biochemical and biological research applications where maintaining a stable pH is critical.[1]

This document provides detailed application notes on the physicochemical properties of this compound and protocols for its preparation and use in experimental settings.

Physicochemical Properties and Buffering Capacity

The utility of a compound as a biological buffer is primarily determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. For this compound, the pKa of the secondary amine group is approximately 8.66 at 20°C.[1][2] This property dictates its optimal buffering range.

Key Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [3] |

| Synonyms | N-Methyltaurine sodium salt | [2] |

| Molecular Formula | C₃H₈NNaO₃S | [3] |

| Molecular Weight | 161.16 g/mol | [3] |

| pKa (20°C) | ~8.66 | [1][2] |

| Optimal Buffering Range | pH 7.7 - 9.7 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility in Water | Highly soluble | [1] |

Temperature Dependence of pKa: The pKa of buffers containing amino groups is known to be temperature-dependent, typically decreasing as the temperature increases.[4][5] For taurine, a structurally similar compound, the pKa drops from 9.0 at 25°C to 8.6 at 37°C.[6] It is therefore crucial to adjust the pH of the this compound buffer at the temperature at which the experiment will be conducted.

Metal Ion Chelation: While sulfonic acid-based buffers like MES are known for their negligible binding of metal ions, the potential for this compound to chelate divalent cations has not been extensively studied.[7] Some buffers can interact with ions like Ca²⁺ and Mg²⁺, potentially leading to precipitation or inhibition of metalloenzymes.[8] If high concentrations of divalent cations are present in the experimental system, the potential for interaction should be considered.

Comparison with Other Biological Buffers

This compound offers a buffering alternative in the alkaline range currently dominated by buffers like Tris and Borate.

| Parameter | This compound | Tris | Borate |

| pKa (at 25°C) | ~8.8 (estimated) | 8.07 | 9.24 (pKa2 of boric acid) |

| Useful pH Range | ~7.8 - 9.8 | 7.1 - 9.1 | 8.0 - 10.0 |

| ΔpKa/°C | Not determined, but expected to be negative | -0.025 to -0.03 | -0.008 |

| Metal Ion Binding | Not well-characterized, potentially low | Can chelate metal ions | Forms complexes with diols, including many biological molecules |

| Advantages | Zwitterionic, highly soluble, likely chemically stable | Well-characterized, widely used, low cost | Isotonic, bactericidal effect |

| Limitations | Limited empirical data, unknown metal chelation | Temperature-sensitive pKa, reactive primary amine, can be toxic to some cells | Can inhibit enzymes and form complexes with biological molecules |

Experimental Protocols

Preparation of 1 M this compound Stock Solution (pH 8.5)

Materials:

-

This compound (MW: 161.16 g/mol )

-

High-purity deionized water (dH₂O)

-

Concentrated sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment

-

Calibrated pH meter

-

1 L volumetric flask

-

Magnetic stirrer and stir bar

Procedure:

-

Weigh out 161.16 g of this compound powder.

-

Add the powder to a 1 L volumetric flask containing approximately 800 mL of dH₂O.

-

Place the flask on a magnetic stirrer and stir until the powder is completely dissolved.

-

Carefully adjust the pH of the solution to 8.5 using concentrated NaOH or HCl. Monitor the pH continuously with the pH meter.

-

Once the desired pH is reached and stable, add dH₂O to bring the final volume to 1 L.

-

For sterile applications, the buffer solution can be sterilized by autoclaving or by passing it through a 0.22 µm filter.

-

Store the stock solution at 4°C.

General Protocol for Use in an Enzyme Kinetics Assay

This protocol provides a general framework for using this compound buffer in a typical enzyme kinetics assay, such as for a protein kinase.

Materials:

-

1 M this compound stock solution (pH adjusted to the optimal pH for the enzyme)

-

Enzyme stock solution

-

Substrate stock solution

-

ATP stock solution

-

Other necessary co-factors (e.g., MgCl₂)

-

High-purity deionized water (dH₂O)

-

Spectrophotometer, luminometer, or other appropriate detection instrument

Procedure:

-

Prepare the Working Buffer: Dilute the 1 M this compound stock solution to the desired final concentration (typically 20-100 mM) with dH₂O. For example, to prepare 100 mL of 50 mM buffer, mix 5 mL of the 1 M stock solution with 95 mL of dH₂O.

-

Prepare the Reaction Mixture: In a suitable reaction vessel (e.g., a microplate well or cuvette), combine the working buffer, substrate solution, ATP, and any other necessary co-factors. The final volume and concentrations should be optimized for the specific assay.

-

Equilibrate the Reaction Mixture: Incubate the reaction mixture at the desired assay temperature for several minutes to ensure temperature equilibration.

-

Initiate the Reaction: Add the enzyme stock solution to the reaction mixture to start the reaction. Mix gently but thoroughly.

-

Monitor the Reaction: Immediately begin monitoring the reaction progress using the appropriate detection method (e.g., measuring absorbance, fluorescence, or luminescence over time).

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the reaction progress curve.

Visualizations

Experimental Workflow for Buffer Preparation and Use in a Kinase Assay

Caption: Workflow for preparing and using this compound buffer.

Hypothetical Signaling Pathway Application: Generic Kinase Cascade

Many cellular signaling pathways, such as kinase cascades, are active in pH environments that can be stabilized by a buffer with a pKa in the range of this compound.[1]

Caption: A generic kinase signaling pathway suitable for in vitro study.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 61791-42-2 [smolecule.com]

- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 5. Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for N-Methyltaurine Sodium Salt in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltaurine (NMT), a naturally occurring aminosulfonic acid derived from taurine, is gaining significant interest in cellular research and drug development for its potential cytoprotective properties.[1][2][3] Found in organisms like red algae, NMT and its sodium salt are being investigated for their roles in osmoregulation, antioxidant defense, and attenuation of cellular stress.[1][2][3] These application notes provide a comprehensive overview of the current understanding of N-methyltaurine sodium salt's use in cell culture, detailed protocols for its application, and a summary of its effects on various cellular parameters.

Key Applications in Cell Culture

N-Methyltaurine sodium salt has demonstrated significant potential in several areas of cell-based research:

-

Cytoprotection: A primary application of N-methyltaurine sodium salt is in protecting cells from various stressors. It has been shown to be particularly effective in mitigating glucocorticoid-induced muscle atrophy in C2C12 myotubes.[2][3] Its cytoprotective effects are believed to stem from its role as an organic osmolyte, helping to maintain cell volume and integrity, and through its indirect antioxidant properties.[1][4]

-

Modulation of Oxidative Stress: While direct evidence is still emerging, it is hypothesized that N-methyltaurine, similar to its parent compound taurine, can bolster the cell's endogenous antioxidant defense systems.[1][5] This may involve the upregulation of antioxidant enzymes, thereby protecting cells from damage induced by reactive oxygen species (ROS).[5][6]

-

Investigation of Cellular Signaling: N-methyltaurine provides a tool for studying specific cellular signaling pathways. For instance, its ability to prevent muscle atrophy without inhibiting key ubiquitin ligases suggests it acts through alternative protective mechanisms.[2][3] The study of its effects can help to elucidate novel pathways involved in cellular homeostasis and stress response.

Data Presentation

Table 1: Effect of N-Methyltaurine (N-MT) on Cell Viability

| Cell Line | Compound | Concentration | Incubation Time | Cell Viability (%) | Reference |

| Huh-7 (Hepatocellular Carcinoma) | N-MT | 25 µg/mL | 24h | ~80% | [1] |

| 50 µg/mL | 24h | ~60% | [1] | ||

| 100 µg/mL | 24h | ~40% | [1] | ||

| 25 µg/mL | 48h | ~65% | [1] | ||

| 50 µg/mL | 48h | ~45% | [1] | ||

| 100 µg/mL | 48h | ~30% | [1] | ||

| HepG2 (Hepatocellular Carcinoma) | N-MT | 25 µg/mL | 24h | ~85% | [1] |

| 50 µg/mL | 24h | ~70% | [1] | ||

| 100 µg/mL | 24h | ~50% | [1] | ||

| 25 µg/mL | 48h | ~75% | [1] | ||

| 50 µg/mL | 48h | ~55% | [1] | ||

| 100 µg/mL | 48h | ~35% | [1] | ||

| HDF (Human Dermal Fibroblasts) | N-MT | 25 µg/mL | 24h | No significant change | [1] |

| 50 µg/mL | 24h | No significant change | [1] | ||

| 100 µg/mL | 24h | No significant change | [1] | ||

| 25 µg/mL | 48h | No significant change | [1] | ||

| 50 µg/mL | 48h | No significant change | [1] | ||

| 100 µg/mL | 48h | No significant change | [1] |

Table 2: Experimentally Used Concentrations of N-Methyltaurine and Taurine for Cytoprotection

| Compound | Cell Line/Model | Application | Effective Concentration | Reference |

| N-Methyltaurine | C2C12 Myotubes | Attenuation of Dexamethasone-Induced Atrophy | 20 mM | [2][3][7] |

| N-Methyltaurine | Hamster Sperm | Motility Maintenance | 10 µM (minimum) | [8] |

| Taurine | Bovine Mammary Epithelial Cells | Protection against Heat Stress | 10 mM, 50 mM, 100 mM | [9] |

| Taurine | Porcine Renal Epithelial Cells | Protection against Catecholamine-Induced Cytotoxicity | 10 mM, 20 mM | [10] |

| Taurine | UMR-106 Osteoblast-like Cells | Protection against H₂O₂-Induced Oxidative Stress | Up to 100 mM | [6] |

| Taurine | SH-SY5Y Neuroblastoma Cells | Neuroprotection against Oxidative Stress | 0.5 mg/mL | [11] |

Experimental Protocols

Protocol 1: Preparation of N-Methyltaurine Sodium Salt Stock Solution for Cell Culture

N-Methyltaurine sodium salt is readily soluble in water.[12] Commercial preparations may be available as an aqueous solution.[13]

-

Materials:

-

N-Methyltaurine sodium salt (powder or aqueous solution)

-

Cell culture grade water or phosphate-buffered saline (PBS)

-

Sterile conical tubes (15 mL or 50 mL)

-

0.22 µm sterile syringe filter

-

-

Procedure:

-

If using powder: Weigh the desired amount of N-methyltaurine sodium salt powder in a sterile conical tube. Add the appropriate volume of cell culture grade water or PBS to achieve the desired stock concentration (e.g., 1 M). Mix by vortexing until fully dissolved.

-

If using a pre-made aqueous solution: Dilute the solution with cell culture grade water or PBS to the desired stock concentration.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. For short-term use, a 4°C storage may be appropriate.[8]

-